molecular formula C12H7N5O5 B5185658 7-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

7-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

Cat. No. B5185658
M. Wt: 301.21 g/mol
InChI Key: KFSCCRCJOCFWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine is a fluorescent molecule that has been widely used in scientific research. It is commonly referred to as NBD-NO2 and is used as a probe for measuring biochemical and physiological processes.

Mechanism of Action

NBD-NO2 is a fluorescent molecule that undergoes a change in fluorescence intensity upon binding to a target molecule. The mechanism of action involves the interaction of the nitro group of NBD-NO2 with the target molecule. This interaction causes a change in the electronic structure of the molecule, resulting in a change in fluorescence intensity.
Biochemical and physiological effects:
NBD-NO2 has been shown to have minimal effects on biochemical and physiological processes. It does not interfere with enzyme activity or alter the structure of proteins. NBD-NO2 has also been shown to be non-toxic to cells at low concentrations.

Advantages and Limitations for Lab Experiments

NBD-NO2 has several advantages for use in lab experiments. It is a sensitive and specific probe that can be used to measure a wide range of biochemical and physiological processes. It is also easy to use and can be incorporated into many experimental protocols. However, one limitation of NBD-NO2 is that it requires a fluorescent microscope or spectrofluorometer for measurement, which can be expensive and time-consuming.

Future Directions

There are several future directions for the use of NBD-NO2 in scientific research. One direction is the development of new probes based on the NBD-NO2 structure that can be used to measure different biochemical and physiological processes. Another direction is the use of NBD-NO2 in drug discovery and development, as it can be used to screen for potential drug candidates. Additionally, NBD-NO2 can be used in the development of new diagnostic tools for disease detection and monitoring.
Conclusion:
In conclusion, NBD-NO2 is a fluorescent molecule that has been widely used in scientific research. It has several advantages as a probe for measuring biochemical and physiological processes and has minimal effects on these processes. NBD-NO2 has many potential future directions for use in scientific research, drug discovery, and diagnostic tools.

Synthesis Methods

The synthesis of NBD-NO2 involves the reaction of 7-nitrobenzofurazan with 3-nitroaniline in the presence of a base. The reaction produces NBD-NO2 as a yellow powder that is soluble in organic solvents. The purity of NBD-NO2 can be confirmed by using high-performance liquid chromatography (HPLC).

Scientific Research Applications

NBD-NO2 has been widely used as a fluorescent probe for measuring various biochemical and physiological processes. It has been used to study the interaction of proteins with ligands, the kinetics of enzyme-catalyzed reactions, and the transport of ions across cell membranes. NBD-NO2 has also been used to study the dynamics of lipid bilayers and the permeability of cell membranes.

properties

IUPAC Name

4-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O5/c18-16(19)8-3-1-2-7(6-8)13-9-4-5-10(17(20)21)12-11(9)14-22-15-12/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSCCRCJOCFWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-nitro-N-(3-nitrophenyl)-2,1,3-benzoxadiazol-4-amine

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